molecular formula C10H8FNO3 B2485031 methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate CAS No. 1285403-82-8

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate

Cat. No. B2485031
CAS RN: 1285403-82-8
M. Wt: 209.176
InChI Key: XEEBFBSCNPHZKH-UHFFFAOYSA-N
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Description

“Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1285403-82-8 . It has a molecular weight of 209.18 . It is a powder at room temperature .


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate” is a powder at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral properties. For instance:

Synthesis of Biologically Active Compounds

Indole derivatives serve as essential pharmacophores in drug development. Their applications include:

Other Applications

Apart from antiviral and medicinal uses, indole derivatives find application in:

MilliporeSigma - Indole-2-carboxylic acid Springer - Advances in Biotechnological Applications of Indoles Future Journal of Pharmaceutical Sciences - Biological Potential of Indole Derivatives

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Indole derivatives have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.

Mode of Action

The mode of action of indole derivatives can also vary greatly. For example, some indole derivatives have been reported to have antiviral activity, with one derivative showing inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. For instance, some indole derivatives have been found to inhibit viral replication in the case of antiviral activity .

properties

IUPAC Name

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)7-4-5-6(12-7)2-3-8(13)9(5)11/h2-4,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEBFBSCNPHZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate

CAS RN

1285403-82-8
Record name methyl 4-fluoro-5-hydroxy-1H-indole-2-carboxylate
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